N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring, an anilinocarbonyl group, and a cyclopentyl group
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including modulation of neurotransmitter release, neurodevelopment, and neuroprotection .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it binds to a site on the mGlu4 receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its natural ligand, glutamate .
Biochemical Pathways
The activation of mGlu4 by this compound can influence several biochemical pathways. These include the inhibition of cyclic AMP production, modulation of calcium and potassium channels, and regulation of synaptic transmission . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. These include changes in neuronal excitability, synaptic plasticity, and neuroprotection . The compound’s action as a PAM of mGlu4 has shown efficacy in preclinical rodent models of Parkinson’s disease .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group is introduced through a reaction with aniline and a suitable carbonylating agent.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached via a nucleophilic substitution reaction using cyclopentylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted benzotriazole derivatives with various functional groups replacing hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
ETHYL (2-[(ANILINOCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETATE: Another compound with an anilinocarbonyl group, but with a thiazole ring instead of a benzotriazole ring.
1-(2-[(ANILINOCARBONYL)AMINO]ETHYL)-N-CYCLOPENTYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE: A closely related compound with slight variations in the substituents.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is unique due to its specific combination of functional groups and its benzotriazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(cyclopropylmethyl)-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3S/c19-12-5-11(3-4-13(12)20)22-15(25)8-24-18(27)17-14(6-21-24)28-9-16(26)23(17)7-10-1-2-10/h3-6,10H,1-2,7-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNRMIWBQNLNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CSC3=C2C(=O)N(N=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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